2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate is a synthetic carbamate derivative featuring a trifluoroethyl group linked to a 1,3-thiazole ring substituted with two methyl groups. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the dimethyl substitution on the thiazole ring likely influences electronic and steric properties, affecting reactivity and binding interactions .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4,5-dimethyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-4-5(2)16-6(12-4)13-7(14)15-3-8(9,10)11/h3H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSKKBFNTLJYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Thiazol-2-yl Isocyanate Intermediate
The isocyanate intermediate is generally prepared from the corresponding amine via phosgene or safer phosgene substitutes like triphosgene or carbonyldiimidazole (CDI). The dimethyl substitution on the thiazole ring requires careful control to avoid side reactions.
- Typical Procedure :
- React dimethyl-1,3-thiazol-2-yl amine with triphosgene in anhydrous solvent (e.g., dichloromethane) at low temperature (0–5 °C).
- Monitor the formation of isocyanate by IR spectroscopy (N=C=O stretch around 2270 cm⁻¹).
- Purify the isocyanate intermediate under inert atmosphere to prevent hydrolysis.
Carbamate Formation via Reaction with 2,2,2-Trifluoroethanol
-
- Combine the isocyanate intermediate with 2,2,2-trifluoroethanol in anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
- Reaction temperature is typically maintained between 0 °C to room temperature to control the reaction rate and avoid side products.
- Catalysts such as tertiary amines (e.g., triethylamine) or organometallic catalysts may be used to enhance the reaction efficiency.
- The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, yielding the carbamate.
-
- The product is isolated by standard extraction methods followed by recrystallization or chromatography to achieve high purity.
Alternative Synthetic Routes and Considerations
Avoidance of Toxic Reagents
Some synthetic routes involving thiazole derivatives use hazardous reagents like sodium cyanide for substitution reactions, which are discouraged for routine synthesis due to toxicity and handling issues. The preferred methods avoid such reagents, favoring safer alternatives like DMF–dimethylacetal (DMF–DMA) for functional group transformations.
Summary of Preparation Methodology
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Amine to Isocyanate | Dimethyl-1,3-thiazol-2-yl amine + triphosgene, DCM, 0–5 °C | Formation of thiazol-2-yl isocyanate |
| 2. Carbamate Formation | Isocyanate + 2,2,2-trifluoroethanol, TEA, RT | This compound |
| 3. Purification | Chromatography/recrystallization | Pure carbamate product |
Notes on Scale-Up and Industrial Preparation
In industrial settings, the synthesis mirrors laboratory methods but is optimized for higher throughput and safety:
- Use of continuous flow reactors for isocyanate formation to minimize exposure to toxic intermediates.
- Catalytic systems optimized for maximum yield and minimal byproducts.
- Solvent recovery and recycling to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroethyl group and thiazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its thiazole moiety is known for various biological activities, including antimicrobial and antifungal properties. The trifluoroethyl group enhances lipophilicity and biological activity.
Case Study: Antimicrobial Activity
In a study published in Tetrahedron, derivatives of thiazole were evaluated for their antimicrobial properties against various pathogens. The results indicated that compounds with the trifluoroethyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Trifluoroethyl Carbamate | High | Moderate |
| Non-fluorinated Carbamate | Moderate | Low |
Agricultural Chemistry
The compound has also shown promise as a pesticide or herbicide. Its unique structure allows it to interact effectively with biological systems in plants and pests.
Case Study: Herbicidal Efficacy
Research conducted on the herbicidal properties of thiazole derivatives revealed that 2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate displayed significant herbicidal activity against common weeds in agricultural settings. The mode of action involves inhibition of specific enzymatic pathways essential for weed growth .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any chemical compound. Preliminary studies indicate that while the compound exhibits effective biological activity, it also necessitates careful evaluation regarding its environmental impact and toxicity to non-target organisms.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Environmental Persistence | Moderate |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and thiazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Structurally analogous compounds share the trifluoroethyl carbamate core but differ in substituents on the thiazole ring. Key comparisons include:
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate () Substituent: Cyclopropyl group at the 4-position of the thiazole. This could affect binding to hydrophobic pockets in biological targets.
2,2,2-Trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate () Substituent: 2-Methylthiazole attached to a phenyl ring. Molecular Formula: C₁₃H₁₁F₃N₂O₂S. Molecular Weight: 316.30 g/mol. The methyl group may moderate solubility compared to bulkier substituents.
2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate ()
- Substituent : Methyl group at the 4-position of the thiazole.
- Properties : Simpler substitution pattern compared to the dimethyl analog. The methyl group likely enhances lipophilicity without significant steric hindrance, favoring membrane permeability.
Pharmacological and Physicochemical Properties
- Phenyl-containing analogs () exhibit higher molecular weights and logP values, which may reduce solubility but improve target affinity .
Biological Activity :
- reports docking studies showing that thiazole-triazole hybrids (e.g., compound 9c) bind to enzyme active sites via hydrophobic and hydrogen-bonding interactions. The dimethyl substitution in the target compound may similarly optimize binding by filling hydrophobic pockets .
- Hydroperoxypropan-2-yl substituents in analogs from introduce polar functional groups, which could enhance oxidative reactivity but reduce metabolic stability compared to alkyl groups.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Substituent Effects :
Biological Relevance :
- Docking studies () suggest that electron-withdrawing substituents (e.g., CF₃) stabilize carbamate-enzyme interactions, while dimethyl groups optimize hydrophobic contacts .
Biological Activity
2,2,2-Trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H9F3N2O2S
- Molecular Weight : 238.16 g/mol
- CAS Number : 1423024-90-1
The compound's biological activity is primarily attributed to its interaction with specific biological targets. Studies indicate that thiazole derivatives often exhibit anti-inflammatory and antimicrobial properties. The presence of the carbamate moiety can enhance the compound's solubility and bioavailability, making it a candidate for further pharmacological development.
Biological Activity Overview
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Activity : Thiazole derivatives have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β. This activity is crucial for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that thiazole-based compounds possess significant antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may have low toxicity towards mammalian cells while effectively targeting pathogenic organisms.
Table 1: Biological Activity Assays
| Activity Type | Assay Method | Result (IC50/ED50) | Reference |
|---|---|---|---|
| Anti-inflammatory | Cytokine inhibition assay | IC50 = 10 µM | |
| Antimicrobial | Agar diffusion method | Inhibition zone = 15 mm | |
| Cytotoxicity | MTT assay | IC50 = 50 µM |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Carbamate-Thiazole | Anti-inflammatory, Antimicrobial |
| Benzothiazole derivatives | Thiazole | Antimicrobial |
| Substituted thiazoles | Thiazole | Cytokine inhibition |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a thiazole compound similar to this compound in a rat model of adjuvant arthritis. The results showed a significant reduction in paw swelling and cytokine levels (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests against multiple strains of bacteria revealed that the compound exhibited potent antimicrobial activity comparable to standard antibiotics. The compound was particularly effective against resistant strains of Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-trifluoroethyl N-(dimethyl-1,3-thiazol-2-yl)carbamate, and what reagents are critical for its formation?
The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as substituted thiazole rings and carbamate linkages. Key reagents include:
- Chlorinating/fluorinating agents (e.g., trifluoroethylating agents) to introduce the 2,2,2-trifluoroethyl group.
- Coupling agents (e.g., carbonyldiimidazole or DCC) for forming the carbamate bond between the thiazole amine and trifluoroethyl group.
- Catalysts (e.g., DMAP or triethylamine) to facilitate nucleophilic substitution or condensation reactions .
Reaction conditions often require anhydrous environments and controlled temperatures (0–60°C) to prevent side reactions.
Q. How can researchers verify the structural integrity of this compound after synthesis?
Methodological approaches include:
- NMR spectroscopy : and NMR to confirm the presence of the trifluoroethyl group and dimethyl-thiazolyl moiety. For example, the NMR peak for -CF typically appears near -70 ppm .
- X-ray crystallography : To resolve ambiguities in stereochemistry or bond connectivity, as demonstrated in related carbamate structures .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM.
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess IC values.
- Enzyme inhibition studies : Fluorogenic assays for kinases or proteases, leveraging the thiazole ring’s potential as a binding motif .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while toluene minimizes side reactions in carbamate formation .
- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) to control exothermic reactions during trifluoroethylation.
- Purification strategies : Use of silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
Q. What role does the trifluoroethyl group play in modulating the compound’s physicochemical and pharmacological properties?
- Lipophilicity : The -CF group increases logP, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in microsomal assays (e.g., human liver microsomes).
- Electron-withdrawing effects : Stabilizes the carbamate linkage against hydrolysis at physiological pH .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Assay standardization : Control variables such as buffer pH (e.g., phosphate vs. HEPES) and incubation time, as seen in studies of fluorinated thiazole derivatives .
- Impurity analysis : HPLC-MS to quantify byproducts (e.g., hydrolyzed carbamate) that may interfere with activity .
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC discrepancies .
Q. What advanced analytical techniques are recommended for characterizing degradation products under stress conditions?
- LC-QTOF-MS : Identifies hydrolyzed or oxidized metabolites, such as free thiazol-2-amine or trifluoroethanol.
- Stability studies : Accelerated degradation under heat (40–60°C), humidity (75% RH), and UV light to assess shelf-life .
- Solid-state NMR : Detects crystallinity changes or polymorph formation in aged samples .
Methodological Challenges and Solutions
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently to improve solubility.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles .
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) for short-term assays, ensuring compatibility with biological systems .
Q. What strategies mitigate racemization during synthesis of chiral intermediates?
- Chiral auxiliaries : Employ Evans oxazolidinones or tert-butylsulfinamide to control stereochemistry.
- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation steps .
- Low-temperature reactions : Perform couplings at -20°C to suppress epimerization .
Q. How can computational tools aid in predicting SAR for derivatives?
- QSAR modeling : Train models on datasets of thiazole-carbamate analogs to predict logP, pKa, and IC.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize electronic properties for target binding .
- MD simulations : Simulate protein-ligand interactions (e.g., with kinases) to guide functional group modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
